6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one
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Overview
Description
6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one is a chemical compound with the molecular formula C11H12BrNO2 It is a member of the benzoxazine family, characterized by a benzene ring fused to an oxazine ring
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of selective 5-ht6 antagonists , which suggests that 5-HT6 receptors could be a potential target.
Mode of Action
If it acts as a 5-HT6 antagonist, it would bind to these receptors and inhibit their activity .
Biochemical Pathways
If it acts as a 5-HT6 antagonist, it could potentially influence serotonin signaling pathways .
Pharmacokinetics
Compounds with a similar structure have shown good permeability, solubility, and metabolic stability , which could suggest favorable bioavailability for 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one.
Result of Action
If it acts as a 5-HT6 antagonist, it could potentially influence neuronal activity and neurotransmission .
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one typically involves the bromination of a suitable precursor followed by cyclization. One common method involves the reaction of 4-propylphenol with bromine to introduce the bromine atom at the 6-position. This is followed by a cyclization reaction with an appropriate reagent to form the benzoxazine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and resins.
Biological Studies: It is used in studies exploring its biological activity and potential as a bioactive compound.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2H-1,4-benzoxazin-3-one: Similar in structure but lacks the propyl group at the 4-position.
6-Nitro-2H-1,4-benzoxazin-3-one: Contains a nitro group instead of a bromine atom.
6-Acetyl-2H-1,4-benzoxazin-3-one: Features an acetyl group at the 6-position.
Uniqueness
6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one is unique due to the presence of both the bromine atom and the propyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
6-bromo-4-propyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-2-5-13-9-6-8(12)3-4-10(9)15-7-11(13)14/h3-4,6H,2,5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIKGVGAPMAWBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)COC2=C1C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742932 |
Source
|
Record name | 6-Bromo-4-propyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365273-01-3 |
Source
|
Record name | 6-Bromo-4-propyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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